

A Comparative Analysis of the Pharmacokinetic Profiles of AZ-5104 and Osimertinib

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), and its major active metabolite, **AZ-5104**. The data presented is compiled from preclinical and clinical studies to offer a comprehensive overview for researchers and drug development professionals.

Introduction

Osimertinib (AZD9291) is a potent, irreversible inhibitor of both EGFR-sensitizing mutations (EGFRm) and the T790M resistance mutation, while demonstrating limited activity against wild-type EGFR.[1] Following administration, osimertinib is metabolized, primarily by CYP3A4/5, to form two main active metabolites, **AZ-5104** and AZ7550.[1][2] At steady state, both metabolites circulate at approximately 10% of the parent drug's exposure.[1][2] Notably, preclinical studies indicate that **AZ-5104** is more potent than osimertinib against EGFR-mutant cell lines, although it has a lower margin of activity against wild-type EGFR.[3] This guide will focus on a comparative analysis of the pharmacokinetic properties of osimertinib and its key metabolite, **AZ-5104**.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for osimertinib and **AZ-5104** in both human (clinical) and preclinical models.



Table 1: Human Pharmacokinetic Parameters (at steady

state. 80 mg once daily)

Parameter	Osimertinib	AZ-5104	Reference
Cmax,ss (nmol/L)	501	56	[4]
AUCss (nmol·h/L)	11,258	1,271	[4]
Cmin,ss (nmol/L)	417	52	[4]
Half-life (t½) (h)	48 (± 2)	Similar to osimertinib	[1][4]
Apparent Clearance (CL/F) (L/h)	14.2 (± 0.3)	31.5 (± 0.9)	[1][5]
Apparent Volume of Distribution (Vd/F) (L)	986 (± 28)	207 (± 9)	[1][5]

Table 2: Preclinical (Rat) Pharmacokinetic Parameters

(single oral dose)

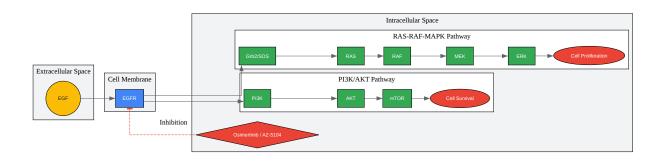
Dose (mg/kg)	Analyte	Cmax (ng/mL)	AUC (ng·h/mL)
5	Osimertinib	50.31 ± 10.32	344.00 ± 82.10
8	Osimertinib	100.32 ± 33.12	610.92 ± 213.19
10	Osimertinib	120.54 ± 45.67	789.06 ± 213.19

Data for **AZ-5104** in this specific preclinical study was not provided in the search results.

Mechanism of Action and Signaling Pathway

Osimertinib and its active metabolite **AZ-5104** exert their therapeutic effect by irreversibly binding to the cysteine-797 residue in the ATP-binding site of mutant EGFR.[6] This covalent bond blocks the downstream signaling pathways that drive tumor cell proliferation and survival. The primary signaling cascades inhibited are the RAS-RAF-MEK-ERK and the PI3K/AKT/mTOR pathways.





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Caption: EGFR Signaling Pathway Inhibition by Osimertinib and AZ-5104.

Experimental Protocols

The pharmacokinetic data presented in this guide were primarily generated using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[4][7]

Bioanalytical Method for Plasma Sample Analysis

A typical protocol for the quantification of osimertinib and **AZ-5104** in plasma involves the following steps:

- Sample Preparation: Plasma samples are subjected to protein precipitation, often using a solvent like acetonitrile.
- Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system. Separation is achieved on a C18 column with a gradient



mobile phase, commonly consisting of an aqueous solution with formic acid and an organic solvent like acetonitrile.

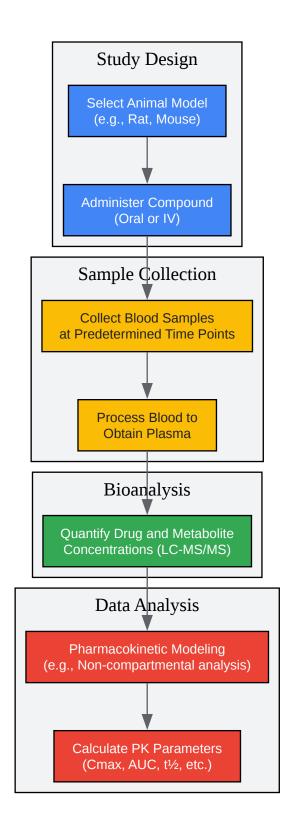
- Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-toproduct ion transitions are monitored for the quantification of osimertinib, AZ-5104, and an internal standard.
- Quantification: A calibration curve is generated using standards of known concentrations to determine the concentrations of the analytes in the study samples.

The lower limit of quantification for both osimertinib and **AZ-5104** in plasma has been reported to be approximately 0.05 nmol/L.[4]

In Vivo Pharmacokinetic Study Workflow

The following diagram illustrates a typical workflow for a preclinical in vivo pharmacokinetic study.





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Caption: A typical workflow for an in vivo pharmacokinetic study.



Discussion

The pharmacokinetic profiles of osimertinib and its active metabolite **AZ-5104** are key to understanding the drug's overall efficacy and safety. Osimertinib exhibits a long half-life of approximately 48 hours in humans, leading to a steady state being achieved after about 15 days of once-daily dosing.[7] The exposure to **AZ-5104** is about 10% of that of the parent compound at steady state.[1]

While the systemic exposure to **AZ-5104** is lower than that of osimertinib, its higher potency against EGFR mutations suggests that it likely contributes to the overall clinical activity of the drug.[3] The clearance of **AZ-5104** is higher than that of osimertinib, while its volume of distribution is smaller.[1][5]

Understanding the distinct and combined pharmacokinetic and pharmacodynamic properties of both the parent drug and its active metabolites is crucial for optimizing dosing strategies and managing potential toxicities in the clinical setting. Further research into the tissue distribution and specific contributions of **AZ-5104** to both on-target efficacy and off-target effects will continue to be of high interest in the field of oncology drug development.

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